molecular formula C11H13FO3 B13083774 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13083774
M. Wt: 212.22 g/mol
InChI Key: XGESIHPMPIFRNS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11FO3 This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-4-5-9(15-3)8(12)6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

XGESIHPMPIFRNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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